

## FT-1518 target engagement assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT-1518  |           |
| Cat. No.:            | B8103293 | Get Quote |

An In-Depth Technical Guide to the Target Engagement Assays for **FT-1518**, a Selective mTORC1 and mTORC2 Inhibitor

Disclaimer: Detailed, publicly available experimental protocols and comprehensive quantitative data for the target engagement assays of **FT-1518** are limited. The information presented herein is a synthesis of available data from conference abstracts and patent literature, supplemented with representative methodologies for this class of inhibitors.

FT-1518 is a selective and potent, orally bioavailable small molecule inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2)[1]. Developed by FTG Bio LLC, it has shown promising preclinical antitumor activity[1][2]. This guide provides an overview of the likely target engagement assays for FT-1518 based on its mechanism of action and general practices in drug discovery for mTOR inhibitors.

## **Data Presentation**

While specific biochemical IC50 values for **FT-1518** against mTORC1 and mTORC2 are not detailed in the available literature, a patent discloses its in vitro cell growth inhibitory activity in several cancer cell lines.



| Cell Line                           | Cancer Type     | IC50 (nM) |
|-------------------------------------|-----------------|-----------|
| MCF-7                               | Breast Cancer   | 246       |
| HCT-116                             | Colon Carcinoma | 63        |
| PC-3                                | Prostate Cancer | 42        |
| Data from patent<br>WO2018178944A1. |                 |           |

Conference abstracts have described the growth inhibitory activity of **FT-1518** to be in the "low nanomolar range" across a large panel of hematologic and solid tumor cell lines[1].

## **Experimental Protocols**

The following are representative protocols for key assays to determine the target engagement of a dual mTORC1/mTORC2 inhibitor like **FT-1518**.

## **Biochemical mTOR Kinase Assay**

This assay is designed to measure the direct inhibitory effect of **FT-1518** on the kinase activity of mTORC1 and mTORC2.

Objective: To determine the in vitro potency (IC50) of **FT-1518** against purified mTORC1 and mTORC2.

#### Materials:

- Recombinant human mTORC1 and mTORC2 enzymes
- Substrates: GST-tagged 4E-BP1 (for mTORC1) and inactive Akt1 (for mTORC2)
- ATP (Adenosine triphosphate)
- FT-1518 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)



- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of FT-1518 in DMSO.
- Add a fixed concentration of mTORC1 or mTORC2 enzyme to the wells of a 384-well plate containing the kinase assay buffer.
- Add the diluted FT-1518 or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding a mixture of the respective substrate (4E-BP1 for mTORC1, Akt1 for mTORC2) and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo<sup>™</sup> assay) or by detecting the phosphorylated substrate using a phospho-specific antibody in an ELISA or TR-FRET format.
- Calculate the percentage of inhibition for each concentration of FT-1518 relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

# Cellular Target Engagement Assay: Western Blotting for Phospho-Biomarkers

This assay confirms that **FT-1518** engages its targets in a cellular context by measuring the inhibition of downstream signaling pathways.



Objective: To assess the dose-dependent inhibition of mTORC1 and mTORC2 activity in cancer cells by measuring the phosphorylation status of their respective downstream effectors, S6 ribosomal protein (pS6) and Akt (pAkt).

#### Materials:

- Cancer cell line (e.g., PC-3 or MCF-7)
- Cell culture medium and supplements
- FT-1518 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **FT-1518** (and a DMSO vehicle control) for a specified duration (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. The loading control is used to ensure equal protein loading.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: mTOR Signaling Pathway and Inhibition by FT-1518.





Click to download full resolution via product page

Caption: General Experimental Workflow for an mTOR Inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.bio.org [go.bio.org]
- To cite this document: BenchChem. [FT-1518 target engagement assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103293#ft-1518-target-engagement-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com